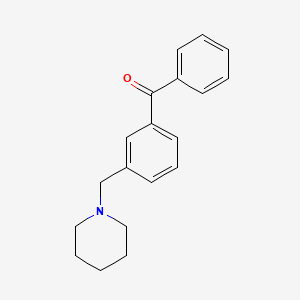

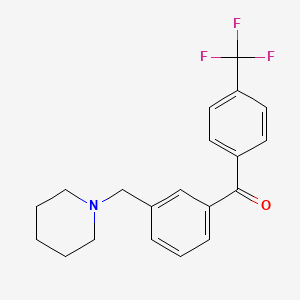

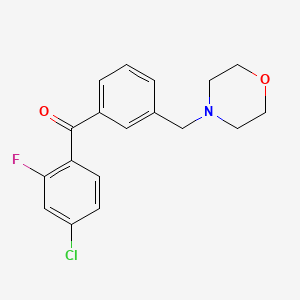

![molecular formula C18H25NO3 B1325725 Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate CAS No. 898761-14-3](/img/structure/B1325725.png)

Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate is defined by its molecular formula, C18H25NO3. It likely contains an ester functional group (-COO-) and an azetidine ring, which is a three-membered nitrogen-containing heterocycle.科学研究应用

Synthesis and Application in Statin Precursors

Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate plays a crucial role in the synthesis of statin precursors. A study by Tararov et al. (2006) demonstrated the synthesis of a key intermediate in statin production, highlighting the compound's significance in creating pharmacologically important statins. This research provides valuable insights into the large-scale preparation and purification techniques crucial for statin development.

Alkylation of Active Methylene Compounds

In the field of organic synthesis, ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate is used in the alkylation of active methylene compounds. Kurihara et al. (1981) investigated the alkylation of such compounds using alcohols and found that nearly complete inversion of configuration occurs in the alkylation step. This study, available at Kurihara et al. (1981), contributes to the understanding of stereospecific and stereoselective reactions in organic chemistry.

Multifunctional Synthetic Protocols

Another application of this compound is in the development of multifunctional synthetic protocols. Kumar et al. (2014) developed an efficient protocol for synthesizing ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, showcasing the versatility of ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate in synthetic chemistry. Their research, detailed in Kumar et al. (2014), emphasizes its role in facilitating complex chemical transformations.

Biocatalysis and Enantioselective Synthesis

In biocatalysis, this compound is utilized for the enantioselective synthesis of pharmaceutical intermediates. Research by Salvi and Chattopadhyay (2006) demonstrated the use of ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate in the asymmetric reduction of 3-aryl-3-keto esters. This study, accessible at Salvi and Chattopadhyay (2006), highlights its role in producing enantiomerically pure compounds, a critical aspect in drug synthesis.

安全和危害

属性

IUPAC Name |

ethyl 6-[3-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-2-22-18(21)10-4-3-9-17(20)16-8-5-7-15(13-16)14-19-11-6-12-19/h5,7-8,13H,2-4,6,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANBAOFJGVOAES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643289 |

Source

|

| Record name | Ethyl 6-{3-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-[3-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate | |

CAS RN |

898761-14-3 |

Source

|

| Record name | Ethyl 6-{3-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

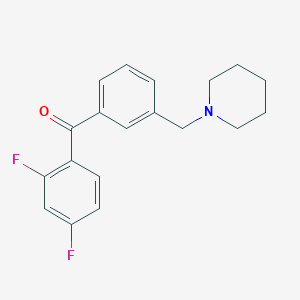

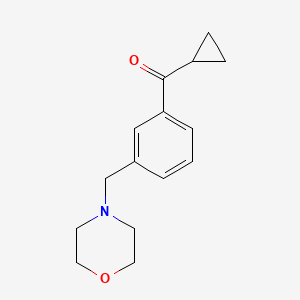

![Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325650.png)

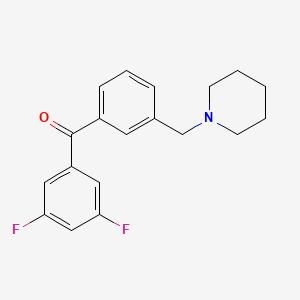

![Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325651.png)

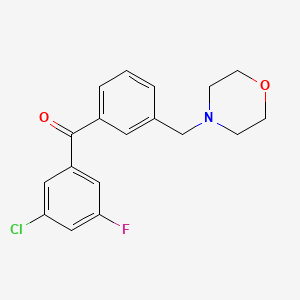

![Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325652.png)

![Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325653.png)